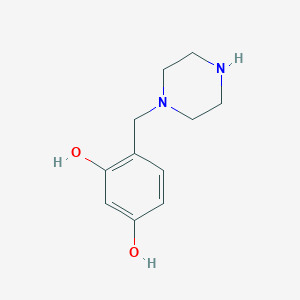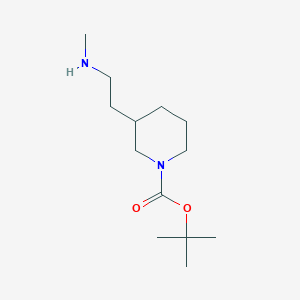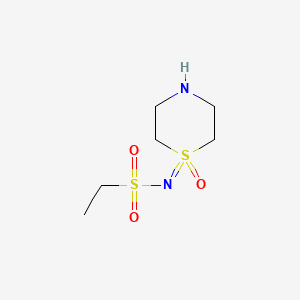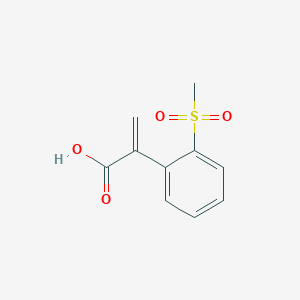
2-(2-Methanesulfonylphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methanesulfonylphenyl)prop-2-enoic acid is an organic compound with a unique structure that includes a methanesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methanesulfonylphenyl)prop-2-enoic acid typically involves the reaction of 2-methanesulfonylphenyl derivatives with appropriate reagents to introduce the prop-2-enoic acid functionality. One common method involves the use of coupling reactions, where the methanesulfonylphenyl derivative is reacted with an appropriate alkenylating agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the coupling reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methanesulfonylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(2-Methanesulfonylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-(2-Methanesulfonylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Methanesulfonylmethyl)prop-2-enoic acid: Similar in structure but with a different substitution pattern on the phenyl ring.
2-Methylprop-2-enoic acid: Lacks the methanesulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
2-(2-Methanesulfonylphenyl)prop-2-enoic acid is unique due to the presence of both the methanesulfonyl group and the prop-2-enoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H10O4S |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
2-(2-methylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4S/c1-7(10(11)12)8-5-3-4-6-9(8)15(2,13)14/h3-6H,1H2,2H3,(H,11,12) |
Clave InChI |
CZSWLFSGVNWJTH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1C(=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


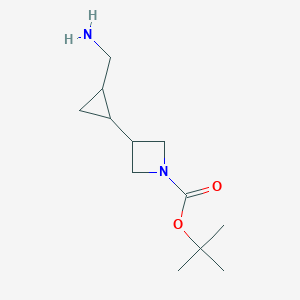
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)


![Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15312377.png)
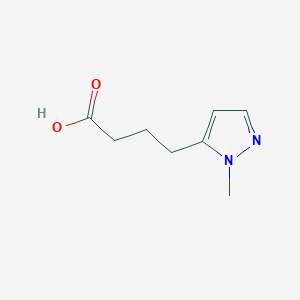
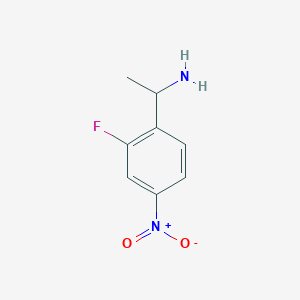
![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)

![2-[(9H-Fluoren-9-YL)methyl]oxirane](/img/structure/B15312421.png)
